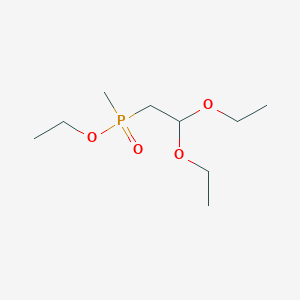

ethyl (2,2-diethoxyethyl)(methyl)phosphinate

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1-diethoxy-2-[ethoxy(methyl)phosphoryl]ethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O4P/c1-5-11-9(12-6-2)8-14(4,10)13-7-3/h9H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPSWGMNNOBRAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CP(=O)(C)OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Masked Aldehyde Phosphinate Building Blocks in Drug Discovery

The following technical guide details the chemistry, synthesis, and application of masked aldehyde phosphinate building blocks, specifically focusing on (diethoxymethyl)phosphinic acid and its derivatives. These reagents are critical for synthesizing phosphinic pseudopeptides—potent transition-state analogue inhibitors for metalloproteases.

Executive Summary

Phosphinic peptides (

However, the synthesis of these pseudopeptides is chemically challenging due to the instability of the P-H bond and the difficulty of introducing side-chain diversity. Masked aldehyde phosphinate building blocks —specifically (diethoxymethyl)phosphinic acid and its esters—solve this by providing a stable, reactive "H-phosphinate" core that can undergo Michael additions, followed by controlled deprotection to reveal versatile aldehyde functionalities for further diversification or cyclization.

Part 1: The Bioisostere Logic (The "Why")

Transition State Mimicry

The primary driver for using phosphinic building blocks is their ability to mimic the gem-diol intermediate formed during peptide bond hydrolysis.[1][2]

-

Natural Substrate: The scissile amide bond is planar. During hydrolysis, a water molecule attacks the carbonyl, forming a high-energy, tetrahedral gem-diol intermediate.

-

Phosphinate Inhibitor: The phosphinic group is stable and inherently tetrahedral.[1][2][3][4] It chelates the active site Zinc ion (

) in a bidentate manner, freezing the enzyme in a non-productive transition state complex.

The "Masked Aldehyde" Advantage

The (diethoxymethyl)phosphinyl group serves a dual purpose:

-

Synthetic Handle: The acetal group (

) acts as a "masked" aldehyde. It is stable during the harsh basic or silylation conditions required to form the P-C backbone. -

Diversification: Upon acidic deprotection, the acetal reveals an aldehyde. This aldehyde can be:

-

Oxidized to a carboxylic acid (to mimic Glutamic acid side chains).

-

Subjected to reductive amination.

-

Used in intramolecular cyclization to constrain peptide conformation.

-

Part 2: Synthesis of the Building Block

The core building block is Ethyl (diethoxymethyl)phosphinate . Its synthesis is a foundational protocol for any lab working on phosphinic peptidomimetics.

Synthetic Route

The synthesis typically begins with hypophosphorous acid or its salts, reacting with triethyl orthoformate.

Reaction Scheme:

Key Reactivity: The Phospha-Michael Addition

The critical step in utilizing this building block is the formation of the P-C bond via a Phospha-Michael addition . The P-H bond of the H-phosphinate is activated (usually via silylation) to become a P(III) nucleophile, which then attacks an electron-deficient alkene (e.g., an acrylate derivative representing the P1' residue).

Part 3: Visualization of Methodologies

Diagram 1: Synthetic Workflow via Masked Precursors

This diagram illustrates the conversion of the masked building block into a functional pseudopeptide inhibitor.

Caption: Workflow for converting H3PO2 into a bioactive phosphinic peptide using acetal masking to protect the P-substituent during P-C bond formation.

Diagram 2: Mechanism of Action (Zinc Chelation)

This diagram details how the final unmasked phosphinate engages the metalloprotease active site.

Caption: Bidentate chelation of the catalytic Zinc ion by the phosphinic acid moiety, mimicking the tetrahedral transition state.

Part 4: Experimental Protocols

Protocol A: Synthesis of Ethyl (Diethoxymethyl)phosphinate

This protocol establishes the masked core.

Reagents:

-

Hypophosphorous acid (50% aq. solution)

-

Triethyl orthoformate (TEOF)

-

p-Toluenesulfonic acid (catalytic)

-

Ethanol

Step-by-Step:

-

Dehydration: Concentrate aqueous

in a rotary evaporator to remove water (azeotropic distillation with toluene is recommended to ensure dryness). -

Reaction: Dissolve the anhydrous acid in ethanol. Add triethyl orthoformate (1.2 equiv) and a catalytic amount of p-TsOH.

-

Reflux: Heat the mixture to reflux for 4–6 hours under an inert atmosphere (Argon/Nitrogen).

-

Workup: Evaporate the solvent. The residue is typically an oil.

-

Purification: Purify via vacuum distillation or flash chromatography (DCM/MeOH gradient). The product is an H-phosphinate ester.

Protocol B: Phospha-Michael Addition (Coupling)

This protocol connects the building block to the peptide backbone.

Reagents:

-

Ethyl (diethoxymethyl)phosphinate (from Protocol A)[3]

-

N,O-Bis(trimethylsilyl)acetamide (BSA) or Hexamethyldisilazane (HMDS)[5]

-

Target Acrylate (e.g., Benzyl 2-benzylacrylate for P1' Phe mimic)

-

Dichloromethane (anhydrous)

Step-by-Step:

-

Silylation (Activation): In a flame-dried flask under Argon, dissolve the H-phosphinate (1.0 equiv) in anhydrous DCM. Add BSA (1.2 equiv) dropwise at 0°C. Stir at room temperature for 1 hour. Note: This converts the P(O)H tautomer to the reactive P(III)-OSiMe3 species.

-

Addition: Cool the solution to -20°C. Add the acrylate (1.0 equiv) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The silylated phosphorus attacks the beta-carbon of the acrylate.

-

Quenching: Add Ethanol or mild aqueous acid to hydrolyze the silyl ester and quench the reaction.

-

Isolation: Extract with DCM, wash with brine, dry over

. -

Result: You now possess a protected phosphinic pseudopeptide.

Part 5: Data Summary & Applications

Comparative Potency of Phosphinic Inhibitors

The following table summarizes the impact of phosphinic bioisosteres on key drug targets compared to standard amide substrates.

| Target Enzyme | Drug/Inhibitor Example | Mechanism | Clinical Status | |

| ACE (Angiotensin Converting Enzyme) | Fosinopril | Phosphinic acid mimics TS of Angiotensin I hydrolysis | FDA Approved (Hypertension) | |

| MMP-2 / MMP-9 (Gelatinases) | RXP03 (Dive et al.) | Selective chelation of Zn in S1' pocket | Preclinical (Cancer/Metastasis) | |

| APN (Aminopeptidase N) | Phosphinic-Phe-H | Blocks N-terminal hydrolysis | Research Tool (Analgesia) |

Troubleshooting the "Mask"

-

Issue: Premature deprotection of the acetal.

-

Cause: Acidic conditions during workup.[3]

-

Fix: Maintain neutral pH during the Michael addition workup. Use Ethanol for quenching rather than HCl.

-

-

Issue: Low yield in Michael Addition.

-

Cause: Incomplete silylation of the P-H bond.

-

Fix: Ensure strictly anhydrous conditions. Increase BSA equivalents to 1.5 or heat with HMDS neat before adding solvent.

-

References

-

Dive, V., et al. (2004).[6] "Phosphinic peptides as zinc metalloproteinase inhibitors."[1][3][6] Cellular and Molecular Life Sciences. Link

-

Yiotakis, A., et al. (2004).[6] "Crystallographic analysis of phosphinic peptides in complex with Zn-metalloproteases." Current Organic Chemistry. Link

-

Georgiadis, D., et al. (2012). "Synthesis and Modifications of Phosphinic Dipeptide Analogues." Molecules. Link

-

Karanewsky, D. S., et al. (1988). "(Phosphinyloxy)acyl amino acid inhibitors of angiotensin converting enzyme (Fosinopril)." Journal of Medicinal Chemistry. Link

-

Sobhani, S., et al. (2020). "Selective and clean synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid." RSC Advances. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phosphorus based inhibitors of matrix metalloproteinases [comptes-rendus.academie-sciences.fr]

- 5. mdpi.com [mdpi.com]

- 6. Phosphinic peptides as zinc metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of Phosphinic Amino Acid Analogue Precursors

Executive Summary

Phosphinic amino acid analogues (PAAs) represent a critical class of peptidomimetics where the planar carboxylic acid moiety of a natural amino acid is replaced by a tetrahedral phosphinic acid group (–PO(OH)R). Unlike phosphonic analogues, phosphinic derivatives possess a P–C bond at the phosphorus center (in addition to the

This guide details the synthetic architecture for

Part 1: Strategic Importance & Structural Logic

The Bioisosteric Rationale

The transition from a carboxylate to a phosphinate introduces two critical changes:

-

Tetrahedral Geometry: The phosphorus atom adopts a

-like geometry, mimicking the hydrated amide bond intermediate formed during enzymatic hydrolysis. -

Dual Stereogenicity: Unlike natural amino acids (one chiral center at

), PAAs often possess two chiral centers (

Retrosynthetic Analysis

The synthesis of the PAA precursor generally relies on the disconnection of the P–C bond or the C–N bond. The most convergent strategy involves the formation of the P–C bond via the addition of a phosphorus nucleophile (H-phosphinic acid derivative) to an electrophilic imine (C=N species).

Caption: Retrosynthetic logic for

Part 2: Core Synthetic Methodologies

The Pudovik Reaction (Hydrophosphinylation)

The addition of a P–H species (H-phosphinic acid or ester) to a pre-formed imine is the most reliable method for synthesizing PAA precursors.

-

Mechanism: Base-catalyzed generation of a phosphinoyl anion followed by nucleophilic attack on the imine carbon.

-

Advantage: Allows for the use of chiral auxiliaries on the amine (e.g., Ellman’s sulfinamide) or the phosphorus center to control diastereoselectivity.

The Kabachnik-Fields Reaction

A three-component coupling (Aldehyde + Amine + P–H species) performed in one pot.[1][2]

-

Mechanism: Proceeds via in-situ imine formation (dehydrating conditions) or

-hydroxyphosphonate formation followed by substitution. -

Advantage: High throughput for library generation.

-

Limitation: Generally lower stereocontrol compared to the step-wise Pudovik approach; often requires Lewis acid catalysis (e.g.,

,

Comparison of Methodologies

| Feature | Pudovik Reaction (Step-wise) | Kabachnik-Fields (One-pot) | Alkylation of Glycine Equivalents |

| Precursor | Pre-formed Imine | Aldehyde + Amine | Bis-lactim ethers / Ni-complexes |

| Stereocontrol | High (with chiral aux/cat) | Low to Moderate | Very High |

| Atom Economy | High | High | Low (Stoichiometric auxiliary) |

| Scope | Sensitive substrates | Robust substrates | Specific |

| Primary Use | Drug Development (Lead Opt) | Hit Discovery (Library) | Asymmetric Synthesis |

Part 3: Detailed Experimental Protocol

Target: Synthesis of Ethyl (N-benzylamino)(phenyl)methyl(phenyl)phosphinate. Method: Lewis-Acid Catalyzed Pudovik Reaction.[3][4] Rationale: This protocol demonstrates the formation of the critical P–C–N bond using a P-H phosphinate species.[3]

Reagents & Preparation

-

Imine Formation: Benzaldehyde (1.0 equiv), Benzylamine (1.0 equiv),

(anhydrous). -

Phosphorus Reagent: Ethyl phenylphosphinate (1.1 equiv). Note: H-phosphinates are air-sensitive; handle under Argon.

-

Catalyst:

(10 mol%) or -

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology

Step 1: Synthesis of the Imine (Schiff Base)[5]

-

Dissolve benzaldehyde (10 mmol) in anhydrous DCM (20 mL).

-

Add benzylamine (10 mmol) and anhydrous

(2 g) to absorb water. -

Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (disappearance of aldehyde).

-

Filter off

and concentrate the filtrate in vacuo to yield the crude imine. Checkpoint: Quantitative yield expected; use immediately to prevent hydrolysis.

Step 2: The Pudovik Reaction (P-C Bond Formation)[4]

-

Setup: Flame-dry a two-neck round-bottom flask; flush with Argon.

-

Dissolution: Dissolve the crude imine (10 mmol) in anhydrous DCM (30 mL).

-

Addition of P-H Species: Add Ethyl phenylphosphinate (11 mmol) via syringe.

-

Catalysis: Cool the mixture to 0°C. Dropwise add

(1 mmol, 10 mol%). -

Reaction: Allow to warm to RT and stir for 12–24 hours.

-

Expert Insight: If using chiral sulfinimines, lower temperature (-78°C) is required to maximize diastereoselectivity (

).

-

-

Quench: Add saturated

solution (20 mL).

Step 3: Workup & Purification

-

Extract the aqueous layer with DCM (

mL). -

Combine organic layers, dry over

, and concentrate. -

Purification: Flash column chromatography (Silica gel).

-

Eluent: Hexane/EtOAc gradient (start 80:20). Phosphinates are polar; expect elution at higher polarity than phosphonates.

-

Part 4: Stereochemical Control & Workflow

The major challenge in PAA synthesis is controlling the configuration at

Caption: Workflow for Asymmetric Synthesis using Ellman's Auxiliary.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Imine | Ensure strictly anhydrous conditions; use molecular sieves in the reaction pot. |

| Poor Diastereoselectivity | High Temperature / Fast Addition | Conduct reaction at -78°C; slow addition of the P-H species. |

| Side Products | Abramov Reaction (O-attack) | This occurs if the imine is unstable and reverts to aldehyde. Ensure complete imine formation before adding P-H reagent.[6] |

| Racemization | Basic Workup | Avoid strong bases during workup; phosphinates can epimerize at the P-center under harsh basic conditions. |

References

-

Keglevich, G., & Bálint, E. (2012).[3][7] The Kabachnik-Fields reaction: mechanism and synthetic use.[3][5][6][8] Molecules.[2][3][4][6][7][9][10][11][12][13][14] Link

-

Petneházy, I., et al. (2003). Stereoselective synthesis of

-amino-C-phosphinic acids and derivatives.[15][16] Journal of Organic Chemistry.[8] Link -

Mucha, A., et al. (2011).[2] Phosphinic acid analogues of amino acids: Synthesis and biological activity.[4][8][10][11][17] Journal of Medicinal Chemistry. Link

-

Zhou, Y., et al. (2021). Asymmetric Access of

-Amino Acids and -

Pudovik, A. N. (1952). New method for the synthesis of

-amino phosphinic acids.[3][4][8][12] Doklady Akademii Nauk SSSR.[7] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. BJOC - The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction [beilstein-journals.org]

- 3. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]

- 4. journals.co.za [journals.co.za]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Pudovik reaction - Wikipedia [en.wikipedia.org]

- 8. Kabachnik-Fields Reaction [organic-chemistry.org]

- 9. kar.kent.ac.uk [kar.kent.ac.uk]

- 10. scilit.com [scilit.com]

- 11. chinesechemsoc.org [chinesechemsoc.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Asymmetric synthesis of phosphorus analogues of dicarboxylic α-amino acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. Stereoselective Synthesis of α-Amino-C-phosphinic Acids and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. SYNTHESIS AND BIOLOGICAL PROPERTIES OF SOME α-AMINOPHOSPHONATES | Chemical Journal of Kazakhstan [chemjournal.kz]

Technical Guide: P-Methyl Phosphinate Acetal Derivatives

Topic: Properties of P-Methyl Phosphinate Acetal Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Design, Synthesis, and Metabolic Activation of Biolabile Phosphorus Prodrugs

Executive Summary

This guide details the physicochemical and metabolic properties of P-methyl phosphinate acetal derivatives , a specialized class of prodrugs designed to overcome the bioavailability barriers of ionic phosphorus-containing therapeutics.

While phosphinates (

02.[1][2][3][4] Chemical Architecture & SAR

The structure of a P-methyl phosphinate acetal derivative is defined by three functional domains, each serving a distinct pharmacological role.

A. The P-Methyl Core (

)

Unlike phosphonates (which have one C-P bond) or phosphates (O-P bonds), the P-methyl phosphinate features a phosphorus atom bonded to two carbons: the drug scaffold (

-

Chirality: The P-methyl group renders the phosphorus center chiral (

). Prodrug synthesis often results in diastereomeric mixtures unless stereoselective methods are employed. -

Electronic Effect: The methyl group is electron-donating, making the phosphoryl oxygen more basic than in corresponding phosphates, potentially influencing hydrogen bonding within the active site after release.

-

Stability: The

bond is non-hydrolyzable by phosphatases, ensuring the drug scaffold remains intact during systemic circulation.

B. The Acetal Promoiety (The Trigger)

The "acetal" designation refers to the acyloxyalkyl linker connecting the masking ester to the phosphorus oxygen.

-

Structure:

-

Mechanism: This moiety effectively forms a "hemiacetal ester." It is designed to be a substrate for ubiquitous carboxylesterases (CES).

-

Common Variants:

-

POM (Pivaloyloxymethyl): High lipophilicity, steric bulk confers plasma stability.

-

POC (Isopropyloxycarbonyloxymethyl): Carbonate-based, often faster hydrolysis rates.

-

Physicochemical Properties[2][5][6][7][8][9]

The transition from the free phosphinic acid to the acetal ester dramatically alters the physicochemical profile.

| Property | Free P-Methyl Phosphinic Acid | Acetal Derivative (e.g., POM-ester) | Impact on Drug Delivery |

| Ionization (pH 7.4) | Anionic (pKa ~ 1.5 - 2.5) | Neutral | Enables passive diffusion across lipid bilayers. |

| LogP (Lipophilicity) | Typically < 0 (Hydrophilic) | Typically 2.0 - 4.0 | Shifts transport mechanism from paracellular to transcellular. |

| Aqueous Solubility | High | Low to Moderate | May require formulation aids (e.g., surfactants) for IV administration. |

| H-Bond Donors | 1 (P-OH) | 0 | Reduces desolvation penalty upon entering the membrane. |

Metabolic Activation Pathway

The defining feature of these derivatives is their "self-immolative" activation mechanism. It is a cascade event initiated by enzymatic cleavage, followed by spontaneous chemical collapse.

Mechanism of Action

-

Enzymatic Trigger: Carboxylesterases (primarily CES1 in the liver) attack the distal ester/carbonate linkage.

-

Unstable Intermediate: This generates a

-hydroxyalkyl phosphinate (a hemiacetal on phosphorus). -

Spontaneous Collapse: The hemiacetal is chemically unstable and collapses, releasing formaldehyde (or acetaldehyde if

) and the free P-methyl phosphinate drug.

Figure 1: The bioactivation cascade of acyloxyalkyl phosphinate prodrugs.

Synthesis Protocols

Synthesis requires anhydrous conditions to prevent premature hydrolysis of the sensitive acetal linkage.

Method A: Direct Alkylation (The Standard Route)

This method involves the nucleophilic attack of the phosphinate anion on a chloromethyl ester.

Reagents:

-

Starting Material: P-methyl phosphinic acid derivative.

-

Base: Diisopropylethylamine (DIPEA) or Cesium Carbonate (

). -

Electrophile: Chloromethyl pivalate (POM-Cl) or Chloromethyl isopropyl carbonate (POC-Cl).

-

Solvent: DMF or NMP (anhydrous).

Protocol:

-

Salt Formation: Dissolve the P-methyl phosphinic acid (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir at room temperature for 30 minutes to ensure deprotonation.

-

Alkylation: Add POM-Cl (1.2 eq) dropwise. If reactivity is low, add NaI (0.1 eq) to generate the more reactive iodomethyl intermediate in situ (Finkelstein condition).

-

Reaction: Heat to 60°C for 4-16 hours. Monitor by

NMR (shift from ~40 ppm acid to ~50-60 ppm ester). -

Workup: Dilute with EtOAc, wash extensively with water/brine to remove DMF.

-

Purification: Flash chromatography (Silica gel). Note: Avoid acidic mobile phases to prevent acetal hydrolysis.

Figure 2: General synthetic workflow for POM/POC derivatization.

Stability and Toxicology Considerations

Chemical Stability[1][2][3]

-

pH Sensitivity: These derivatives are relatively stable at pH 3–6 but undergo rapid hydrolysis at pH > 8.0 due to base-catalyzed ester cleavage.

-

Storage: Must be stored desiccated at -20°C. Moisture leads to autocatalytic degradation.

Biological Stability (The "Goldilocks" Zone)

A successful prodrug must be stable enough to survive plasma (to reach the target tissue) but labile enough to release the payload inside the cell.

-

Plasma Stability: P-methyl phosphinate acetals generally show

hours in human plasma, which has lower esterase activity compared to rodent plasma. -

Hepatic Extraction: Rapid cleavage occurs in liver microsomes (S9 fraction), making this strategy ideal for liver-targeting (e.g., antivirals) but potentially challenging for CNS delivery unless the specific ester is resistant to peripheral esterases.

Formaldehyde Toxicity

The collapse of the acetal linker releases equimolar amounts of formaldehyde.

-

Risk: Chronic high-dose administration can deplete glutathione levels.

-

Mitigation: This is generally considered acceptable for acute therapies or low-dose potent drugs (e.g., nucleoside analogs), but must be monitored in high-dose chronic regimens.

References

-

Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. Link

-

Heimbach, T., et al. (2003). Enzyme-mediated precipitation of parent drugs from their phosphate prodrugs. International Journal of Pharmaceutics, 261(1-2), 81-92. Link

-

Pradere, U., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(18), 9154–9218. Link

-

Vepsäläinen, J. (2000). Bisphosphonate prodrugs: synthesis and in vitro evaluation of alkyl and acyloxymethyl esters. European Journal of Pharmaceutical Sciences, 11(2), 173-180.[4] Link

-

Wiemer, A. J., & Wiemer, D. F. (2015). Prodrugs of Phosphonates and Phosphates: Crossing the Membrane Barrier. Topics in Current Chemistry, 360, 115–160. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bisphosphonate prodrugs: synthesis and in vitro evaluation of novel acyloxyalkyl esters of clodronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bisphosphonate prodrugs: synthesis and in vitro evaluation of alkyl and acyloxymethyl esters of etidronic acid as bioreversible prodrugs of etidronate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Ethyl (2,2-diethoxyethyl)(methyl)phosphinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can effectively mimic biological substrates while offering enhanced stability and bioavailability is paramount. Organophosphorus compounds, particularly phosphinates, have emerged as a compelling class of molecules in this regard. Their structural analogy to the transition states of peptide hydrolysis and their isosteric relationship with phosphates and carboxylates make them valuable pharmacophores in the design of enzyme inhibitors and other therapeutic agents.[1][2][3] This guide provides a comprehensive technical overview of a specific phosphinate derivative, ethyl (2,2-diethoxyethyl)(methyl)phosphinate, a molecule that combines the key features of a phosphinate with a masked aldehyde functionality in the form of a diethoxyacetal. This unique combination presents intriguing possibilities for its application in drug discovery, particularly in the development of targeted covalent inhibitors or as a building block for more complex bioactive molecules.

This document will delve into the detailed chemical structure, plausible synthetic pathways, comprehensive characterization data, and the underlying chemical principles governing the reactivity and potential applications of this compound. The content is structured to provide not just a theoretical understanding but also practical insights for its synthesis and utilization in a research setting.

I. Chemical Structure and Physicochemical Properties

This compound is an organophosphorus compound characterized by a central phosphorus atom in the +5 oxidation state. It is a phosphinate, meaning it has one P-C bond (methyl group), one P-O-C linkage (ethyl ester), and a phosphoryl group (P=O). The second P-C bond connects to a 2,2-diethoxyethyl group, which contains a protected aldehyde in the form of a diethyl acetal.

Systematic Name: 1,1-diethoxy-2-[ethoxy(methyl)phosphoryl]ethane

| Property | Value | Source |

| Molecular Formula | C9H21O4P | PubChemLite |

| Molecular Weight | 224.23 g/mol | PubChemLite |

| SMILES | CCOC(CP(=O)(C)OCC)OCC | PubChemLite |

| InChI | InChI=1S/C9H21O4P/c1-5-11-9(12-6-2)8-14(4,10)13-7-3/h9H,5-8H2,1-4H3 | PubChemLite |

| Predicted XlogP | 0.3 | PubChemLite |

| Physical State | Liquid (predicted) | General knowledge |

The presence of both a phosphinate functional group and a diethoxyacetal moiety imparts a unique set of chemical properties to this molecule. The phosphinate group is a stable mimic of the tetrahedral transition state of amide bond hydrolysis, making it a key feature for designing enzyme inhibitors, particularly for metalloproteases where the phosphinyl oxygen can coordinate to the active site metal ion.[1][4] The diethoxyacetal group is a stable protecting group for an aldehyde. It is generally stable to basic and nucleophilic conditions but can be readily hydrolyzed under acidic conditions to reveal the aldehyde functionality.[4][5] This latent aldehyde provides a reactive handle for further synthetic modifications or for potential covalent interaction with biological targets.

II. Synthesis of this compound: A Plausible Synthetic Approach

The proposed synthesis involves two main stages:

-

Preparation of the phosphonous acid precursor: Diethyl methylphosphonite can be synthesized from methylphosphonous dichloride and ethanol in the presence of a base.[9]

-

Michaelis-Arbuzov Reaction: The diethyl methylphosphonite is then reacted with 2-bromo-1,1-diethoxyethane to yield the final product.

Below is a detailed, step-by-step methodology for this proposed synthesis.

Experimental Protocol

Part A: Synthesis of Diethyl methylphosphonite

-

Materials:

-

Methylphosphonous dichloride (CH3PCl2)

-

Anhydrous ethanol

-

Anhydrous triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous diethyl ether (or other suitable inert solvent)

-

Nitrogen or Argon gas for inert atmosphere

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous ethanol (2.2 equivalents) and anhydrous diethyl ether.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add methylphosphonous dichloride (1 equivalent) to the stirred solution via the dropping funnel.

-

After the addition is complete, add anhydrous triethylamine (2.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C. A white precipitate of triethylamine hydrochloride will form.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Filter the reaction mixture under an inert atmosphere to remove the triethylamine hydrochloride precipitate.

-

The filtrate, containing the crude diethyl methylphosphonite, can be used directly in the next step or purified by distillation under reduced pressure.

-

Part B: Synthesis of this compound via Michaelis-Arbuzov Reaction

-

Materials:

-

Crude or purified diethyl methylphosphonite from Part A

-

2-Bromo-1,1-diethoxyethane

-

Anhydrous toluene (or another high-boiling inert solvent)

-

Nitrogen or Argon gas for inert atmosphere

-

-

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add the diethyl methylphosphonite (1 equivalent) and anhydrous toluene.

-

Add 2-bromo-1,1-diethoxyethane (1.1 equivalents) to the flask.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain reflux for 12-24 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the phosphonite peak and the appearance of the phosphinate peak.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product, this compound, can be purified by vacuum distillation or column chromatography on silica gel to yield the final product as a colorless oil.

-

Causality Behind Experimental Choices

-

Inert Atmosphere: Organophosphorus(III) compounds like diethyl methylphosphonite are susceptible to oxidation by atmospheric oxygen. Therefore, conducting the reaction under an inert atmosphere of nitrogen or argon is crucial to prevent the formation of byproduct ethyl methylphosphonate.

-

Anhydrous Conditions: The reagents, especially methylphosphonous dichloride, are sensitive to moisture. Water would lead to the hydrolysis of the P-Cl bonds, forming phosphonic acids and reducing the yield of the desired phosphonite.

-

Use of a Base in Part A: Triethylamine is used to neutralize the hydrochloric acid generated during the reaction of methylphosphonous dichloride with ethanol, driving the reaction to completion.

-

Michaelis-Arbuzov Reaction Conditions: The Michaelis-Arbuzov reaction typically requires elevated temperatures to facilitate the rearrangement of the intermediate phosphonium salt to the final pentavalent phosphorus product. Toluene is a suitable solvent due to its high boiling point and inertness.

Visualizing the Synthetic Workflow

Caption: Proposed two-part synthetic workflow for this compound.

III. Characterization and Analytical Data

Thorough characterization of the synthesized this compound is essential to confirm its structure and purity. The following spectroscopic techniques would be employed, and the expected data are summarized below based on known trends for similar organophosphorus compounds and acetals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. ¹H, ¹³C, and ³¹P NMR spectra would provide definitive evidence for its structure.

| ¹H NMR (CDCl₃, 400 MHz) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| P-CH₃ | 1.4 - 1.6 | Doublet | JP-H = 14-16 | 3H, methyl protons on phosphorus |

| O-CH₂-CH₃ | 1.2 - 1.4 | Triplet | JH-H = 7.1 | 3H, methyl protons of the P-ethyl ester |

| O-CH₂-CH₃ | 3.9 - 4.2 | Multiplet | 2H, methylene protons of the P-ethyl ester | |

| CH(OCH₂CH₃)₂ | 4.5 - 4.7 | Triplet | JH-H = 5.5 | 1H, acetal proton |

| P-CH₂ | 2.0 - 2.3 | Doublet of Triplets | JP-H = 18-20, JH-H = 5.5 | 2H, methylene protons adjacent to phosphorus |

| CH(OCH₂CH₃)₂ | 3.5 - 3.8 | Multiplet | 4H, methylene protons of the diethoxy groups | |

| CH(OCH₂CH₃)₂ | 1.1 - 1.3 | Triplet | JH-H = 7.0 | 6H, methyl protons of the diethoxy groups |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |

| P-CH₃ | 15 - 20 | JP-C = 90-100 | Methyl carbon on phosphorus |

| O-CH₂-CH₃ | 16 - 17 | JP-C = 5-7 | Methyl carbon of the P-ethyl ester |

| O-CH₂-CH₃ | 60 - 62 | JP-C = 6-8 | Methylene carbon of the P-ethyl ester |

| CH(OCH₂CH₃)₂ | 101 - 104 | Acetal carbon[5][10] | |

| P-CH₂ | 35 - 40 | JP-C = 85-95 | Methylene carbon adjacent to phosphorus |

| CH(OCH₂CH₃)₂ | 61 - 64 | Methylene carbons of the diethoxy groups | |

| CH(OCH₂CH₃)₂ | 15 - 16 | Methyl carbons of the diethoxy groups |

| ³¹P NMR (CDCl₃, 162 MHz) | Expected Chemical Shift (δ, ppm) | Assignment |

| (CH₃)(EtO)P(O)- | +45 to +55 | Phosphinate phosphorus |

Expertise & Experience Insights:

-

The ³¹P NMR chemical shift is highly diagnostic for the oxidation state and coordination environment of the phosphorus atom. A shift in the range of +45 to +55 ppm is characteristic of an alkyl methylphosphinate ester.[11][12][13]

-

In the ¹H and ¹³C NMR spectra, the coupling to the phosphorus atom (JP-H and JP-C) provides crucial structural information, confirming the connectivity of the different groups to the phosphorus center. The magnitude of these coupling constants is dependent on the number of bonds separating the nuclei.[14]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

| Functional Group | Expected Absorption Frequency (cm⁻¹) | Intensity |

| P=O (Phosphoryl) | 1220 - 1260 | Strong |

| P-O-C (Phosphinate ester) | 1020 - 1050 | Strong |

| C-O-C (Acetal) | 1100 - 1150 | Strong |

| C-H (sp³) | 2850 - 3000 | Medium to Strong |

Expertise & Experience Insights: The P=O stretching frequency is a very strong and characteristic absorption in the IR spectrum of phosphinates and is a reliable indicator of the presence of this functional group.[15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

| Ion | Expected m/z | Comment |

| [M+H]⁺ | 225.1250 | Protonated molecular ion |

| [M+Na]⁺ | 247.1069 | Sodiated molecular ion |

| [M-CH₃]⁺ | 209.11 | Loss of the methyl group from phosphorus |

| [M-OC₂H₅]⁺ | 179.09 | Loss of the ethoxy group |

| [CH(OC₂H₅)₂]⁺ | 103.07 | Fragment corresponding to the diethoxyacetal cation |

Expertise & Experience Insights: The fragmentation of organophosphorus compounds in mass spectrometry often involves cleavage of the bonds around the phosphorus atom.[16][17] The observation of fragments corresponding to the loss of the alkyl and alkoxy groups attached to the phosphorus, as well as the stable diethoxyacetal cation, would provide strong evidence for the proposed structure.

IV. Reactivity and Applications in Drug Development

The unique bifunctional nature of this compound makes it a versatile tool for drug discovery and development.

The Phosphinate Moiety: A Stable Transition-State Analog

Phosphinates are well-established as effective mimics of the tetrahedral transition state of peptide bond hydrolysis.[2] This property makes them excellent candidates for the design of inhibitors for a wide range of proteases, particularly zinc-dependent metalloproteases.[1][4] The phosphinyl oxygen can effectively coordinate with the catalytic zinc ion in the active site of these enzymes, leading to potent inhibition.

Potential Therapeutic Targets:

-

Matrix Metalloproteinases (MMPs): Overexpression of MMPs is implicated in various diseases, including cancer metastasis, arthritis, and cardiovascular diseases. Phosphinate-based inhibitors have shown promise in targeting specific MMPs.[16][18]

-

Angiotensin-Converting Enzyme (ACE): Phosphinate-containing molecules have been successfully developed as ACE inhibitors for the treatment of hypertension.

-

Other Metalloproteases: A wide array of other metalloproteases involved in various pathological processes could be targeted by appropriately designed phosphinate inhibitors.

The Diethoxyacetal Moiety: A Masked Aldehyde for Covalent Inhibition or Further Elaboration

The diethoxyacetal group serves as a stable protecting group for an aldehyde.[4][5] This latent functionality can be unmasked under mildly acidic conditions, which can be found in specific cellular compartments or can be engineered into a targeted delivery system.

Potential Applications of the Latent Aldehyde:

-

Covalent Inhibitors: The unmasked aldehyde can form a covalent bond with nucleophilic residues (e.g., lysine, cysteine) in the active site of a target protein, leading to irreversible inhibition. This approach can provide enhanced potency and duration of action.

-

Bioconjugation: The aldehyde can be used as a handle for conjugation to other molecules, such as targeting ligands, fluorescent probes, or polyethylene glycol (PEG) to improve pharmacokinetic properties.

-

Further Synthetic Elaboration: The aldehyde can be a starting point for a variety of chemical transformations, allowing for the construction of more complex and diverse molecular architectures.

Logical Relationship between Structure and Application

Caption: Logical relationship between the structural features of the molecule and its potential applications.

V. Conclusion

This compound represents a molecule of significant interest for researchers in drug discovery and medicinal chemistry. Its hybrid structure, incorporating a stable phosphinate transition-state analog and a masked aldehyde functionality, offers a versatile platform for the design and synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical structure, a plausible and detailed synthetic route, and a thorough analysis of its expected characterization data. The discussion on its reactivity and potential applications highlights the strategic value of this compound as a building block for developing potent and selective enzyme inhibitors, including targeted covalent inhibitors. As the field of drug discovery continues to evolve, the rational design of such multifunctional molecules will undoubtedly play a crucial role in addressing unmet medical needs.

VI. References

-

Metalloprotease inhibitor. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]

-

Acetal. (n.d.). In PubChem. Retrieved February 25, 2026, from [Link]

-

Yin, J., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Molecules, 29(3), 734.

-

Nugent, W. A., & Sepp, D. T. (1985). Structural Assignments of Ethylidene Acetals by NMR Spectroscopy. Magnetic Resonance in Chemistry, 23(3), 171-177.

-

(2023). Assignment of 1H and 13C NMR spectral data of diastereomeric acetals directly from their mixture by spectral simulation. ResearchGate.

-

Isotope shifts in 13C-n.m.r. spectra of 18O-labelled acetals; multiple labelling effects at β-carbons. (1981). Journal of the Chemical Society, Chemical Communications, (15), 724.

-

Demurtas, M., et al. (2012). Phosphorus based inhibitors of matrix metalloproteinases. Mini-Reviews in Medicinal Chemistry, 12(13), 1341-1353.

-

Agamennone, M., et al. (2014). Phosphonate Emerging Zinc Binding Group in Matrix Metalloproteinase Inhibitors. Current Medicinal Chemistry, 21(34), 3949-3967.

-

Agamennone, M., et al. (2014). Phosphonate Emerging Zinc Binding Group in Matrix Metalloproteinase Inhibitors. PubMed.

-

Mucha, A., et al. (2020). Phosphonopeptides containing free phosphonic groups: recent advances. RSC Medicinal Chemistry, 11(8), 868-883.

-

Abell, J. P., & Yamamoto, H. (2008). Catalytic Enantioselective Pudovik Reaction of Aldehydes and Aldimines with Tethered Bis(8-quinolinato) (TBOx) Aluminum Complex. Journal of the American Chemical Society, 130(32), 10521-10523.

-

Lawrence, D. S., et al. (2007). Synthesis of phosphatase-stable, cell-permeable peptidomimetic pro-drugs that target the SH2 domain of Stat3. Bioorganic & Medicinal Chemistry, 15(24), 7678-7687.

-

Keglevich, G., et al. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(6), 1469.

-

Grembecka, J., & Mucha, A. (2014). Phosphinic Peptides: Synthetic Approaches and Biochemical Evaluation as Zn-Metalloprotease Inhibitors. Current Medicinal Chemistry, 21(34), 3968-3991.

-

Baszczyňski, O., et al. (2012). Synthesis of Peptidomimetic Conjugates of Acyclic Nucleoside Phosphonates. Current Protocols in Nucleic Acid Chemistry, 50(1), 14.8.1-14.8.21.

-

Georgiadis, D., et al. (2017). Investigating the phosphinic acid tripeptide mimetic DG013A as a tool compound inhibitor of the M1-aminopeptidase ERAP1. Bioorganic & Medicinal Chemistry, 25(22), 6043-6052.

-

Yin, J., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Molecules, 29(3), 734.

-

Wada, Y., & Kiser, R. W. (1964). A Mass Spectrometric Study of Some Alkyl-Substituted Phosphines. The Journal of Physical Chemistry, 68(8), 2290-2294.

-

Diethyl (dichloromethyl)phosphonate. (n.d.). In Organic Syntheses. Retrieved February 25, 2026, from [Link]

-

Bálint, E., et al. (2017). The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction. Beilstein Journal of Organic Chemistry, 13, 124-132.

-

Keglevich, G., et al. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Molecules, 28(16), 6028.

-

Investigation and Synthesis of Organophosphorus Compounds. (1956). Defense Technical Information Center.

-

A Comparative Guide to Aminophosphonate Synthesis: Kabachnik-Fields vs. Pudovik Reaction. (n.d.). Benchchem.

-

Preparation method of ethyl methylethyl phosphinate. (2020). Eureka | Patsnap.

-

Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. (n.d.). In Organic Syntheses. Retrieved February 25, 2026, from [Link]

-

[1-(Methoxymethylcarbamoyl)ethyl]phosphonic acid bis-(2,2,2-trifluoroethyl) ester. (n.d.). In Organic Syntheses. Retrieved February 25, 2026, from [Link]

-

³¹Phosphorus NMR. (n.d.). In NMR Service. Retrieved February 25, 2026, from [Link]

-

³¹P NMR Chemical Shifts. (n.d.). In Organic Chemistry Data. Retrieved February 25, 2026, from [Link]

-

Development of rapid and inexpensive derivatisation methods for methylphosphonic acid. (2017). University of Canberra.

-

³¹P chemical shifts. (n.d.). In Steffen's Chemistry Pages. Retrieved February 25, 2026, from [Link]

-

³¹P NMR chemical shift calculator. (n.d.). Retrieved February 25, 2026, from [Link]

-

³¹P NMR Chemical Shift of Phosphorous Compounds. (n.d.). University of Science and Technology of China.

-

Preparation method of diethyl methylphosphonite. (2019). Google Patents.

-

Diethoxyethyl Succinate. (n.d.). In MySkinRecipes. Retrieved February 25, 2026, from [Link]

-

Electronic supporting information. (n.d.). Rsc.org.

-

Berger, O., & Montchamp, J. L. (2016). General synthesis of P-stereogenic compounds: the menthyl phosphinate approach. Organic & Biomolecular Chemistry, 14(31), 7552-7562.

-

(2,2-Diethoxyethyl)diethylamine. (n.d.). In PubChem. Retrieved February 25, 2026, from [Link]

-

NMR: Novice Level, Spectrum 19. (n.d.). Retrieved February 25, 2026, from [Link]

-

Jiang, Y., et al. (2018). Study on the Synthesis of Diethyl Methyl-phosphonite. New Materials and Intelligent Manufacturing, 1(1), 383-386.

-

Mass Spectrometry - Fragmentation Patterns. (2023). In Chemistry LibreTexts. Retrieved February 25, 2026, from [Link]

-

The Mass Spectrometry of Esters of Phosphorous and Phosphonic Acids. (1966). Journal of the American Chemical Society, 88(18), 4288-4294.

-

Diethoxyethyl succinate. (n.d.). In PubChem. Retrieved February 25, 2026, from [Link]

-

The Hydrolysis of Phosphinates and Phosphonates: A Review. (2021). Molecules, 26(9), 2797.

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

-

Diethyl 2,2′-[({2-chloro-5-[(2-ethoxy-2-oxoethyl)(2-methylindolin-1-yl)carbamoyl]phenyl}sulfonyl)azanediyl]diacetate. (2023). ResearchGate.

Sources

- 1. cris.huji.ac.il [cris.huji.ac.il]

- 2. researchgate.net [researchgate.net]

- 3. Investigating the phosphinic acid tripeptide mimetic DG013A as a tool compound inhibitor of the M1-aminopeptidase ERAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. BJOC - The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction [beilstein-journals.org]

- 8. Preparation method of ethyl methylethyl phosphinate - Eureka | Patsnap [eureka.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 14. rsc.org [rsc.org]

- 15. Synthesis of Peptidomimetic Conjugates of Acyclic Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phosphonate Emerging Zinc Binding Group in Matrix Metalloproteina...: Ingenta Connect [ingentaconnect.com]

Technical Guide: Phosphinic Acid Isosteres of Natural Amino Acids

Executive Summary

This technical guide examines the structural, synthetic, and pharmacological dimensions of phosphinic acid isosteres—specifically phosphinic pseudopeptides .[1] Unlike their carboxylic acid counterparts or hydrolytically unstable phosphonamidates, phosphinic peptides (

Part 1: Structural & Mechanistic Basis

The Tetrahedral Transition State Mimicry

The potency of phosphinic isosteres stems from their ability to replicate the geometry of the gem-diol intermediate formed during the catalytic hydrolysis of a peptide bond.[1]

-

Natural Substrate: The scissile amide bond is planar (

). During hydrolysis, the active site nucleophile (often water activated by -

Phosphinic Isostere: The phosphinic group is inherently tetrahedral.[2] When incorporated into a peptide backbone, it presents a "pre-formed" transition state geometry to the enzyme, resulting in tight, non-covalent binding that blocks the active site.

Physicochemical Comparison

The substitution of the planar carbonyl with a tetrahedral phosphinyl group alters key physicochemical properties, enhancing metal chelation while maintaining side-chain recognition.

Table 1: Comparative Properties of Amide vs. Phosphinic Isostere

| Feature | Peptide Bond (-CO-NH-) | Phosphinic Isostere (-P(O)(OH)-CH2-) | Impact on Bioactivity |

| Geometry | Planar ( | Tetrahedral ( | Mimics high-energy transition state. |

| Bond Length | C-N: ~1.33 Å | P-C: ~1.80 Å | Slight lengthening; accommodates Zn coordination. |

| Hydrolytic Stability | Labile (Protease susceptible) | Stable (Non-hydrolyzable) | Resists enzymatic degradation; increases half-life. |

| Metal Binding | Weak/None (Carbonyl O) | Strong (Phosphinyl O) | Acts as a mono- or bidentate ligand for |

| pKa | N/A (Amide non-ionizable) | 1.5 – 2.5 (Acidic) | Ionized at physiological pH; electrostatic attraction to |

Mechanism of Action (Zinc-Metalloproteases)

The following diagram illustrates the interaction between a phosphinic pseudopeptide and a Zinc-Metalloprotease active site.

Figure 1: Mechanism of Zinc-Metalloprotease inhibition by phosphinic pseudopeptides.[3] The phosphinyl oxygen coordinates the catalytic Zinc, displacing the nucleophilic water molecule.

Part 2: Synthetic Methodologies

Constructing the

Strategic Workflow

-

P1' Fragment Introduction: Addition of hypophosphorous acid (or surrogate) to an acrylate (Michael acceptor) creates the P-C bond corresponding to the C-terminal (P1') side chain.

-

P1 Fragment Introduction: Reaction of the resulting H-phosphinic acid with an aldehyde (P1 side chain) and a carbamate (N-terminus) creates the P-C-N linkage via a modified Mannich-type condensation.

Figure 2: Sequential assembly of phosphinic dipeptides via Phospha-Michael addition and Amidoalkylation.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of a protected phosphinic pseudodipeptide, e.g., Cbz-Phe-

Phase 1: Synthesis of the P1' H-Phosphinic Acid Intermediate

Target:

-

Reagents: Anilinium hypophosphite (10 mmol), Hexamethyldisilazane (HMDS, 20 mmol), Ethyl 2-benzylacrylate (10 mmol).

-

Activation: In a dry round-bottom flask under inert atmosphere (

), suspend anilinium hypophosphite in dry DCM. Add HMDS dropwise. Reflux for 1-2 hours until the solution becomes clear (formation of bis(trimethylsilyl)phosphonite). -

Addition: Cool the solution to

. Add Ethyl 2-benzylacrylate dropwise. Allow the mixture to warm to room temperature and stir for 4-6 hours. -

Workup: Quench with ethanol (5 mL) to desilylate. Evaporate solvents under reduced pressure. Dissolve residue in

HCl and extract with ethyl acetate. Dry organic layer ( -

Validation:

NMR should show a doublet around

Phase 2: Three-Component Amidoalkylation (P1 Insertion)

Target: Cbz-protected Phosphinic Dipeptide.[4]

-

Reagents: H-Phosphinic acid intermediate (from Phase 1, 5 mmol), Benzyl carbamate (

, 5.5 mmol), Hydrocinnamaldehyde (Phe sidechain precursor, 6 mmol), Acetyl Chloride (AcCl), Glacial Acetic Acid (AcOH). -

Reaction: Dissolve the H-phosphinic acid and benzyl carbamate in Glacial Acetic Acid (10 mL). Add Hydrocinnamaldehyde.

-

Catalysis: Add Acetyl Chloride (2-3 mL) dropwise. Note: AcCl reacts with AcOH to generate acetic anhydride in situ, removing water and driving the equilibrium.

-

Conditions: Stir at room temperature for 12 hours, then heat to

for 2-4 hours to ensure completion. -

Workup: Concentrate the mixture in vacuo. Dissolve the oily residue in Ethyl Acetate. Wash with

HCl, then Brine. -

Purification: The product is a diastereomeric mixture. Purify via flash chromatography (SiO

, MeOH/DCM gradient). -

Validation:

NMR will show a singlet (decoupled) in the range of

Part 4: Therapeutic Applications & Case Studies

Matrix Metalloproteinase (MMP) Inhibition

MMPs degrade extracellular matrix components and are implicated in metastasis. Phosphinic peptides have shown high selectivity for specific MMPs (e.g., MMP-11, MMP-12) by exploiting the S1' specificity pocket.

-

Example: Selective MMP-12 inhibitors utilize a large hydrophobic P1' group (e.g., biphenyl) attached to the phosphinic scaffold, which fits deeply into the S1' channel of MMP-12 but is sterically excluded from MMP-1.

Aminopeptidase Regulators (ERAP/IRAP)

ERAP1 and ERAP2 are critical for antigen processing.[3] Phosphinic pseudopeptides like DG013A act as nanomolar inhibitors.[3]

-

Mechanism: These inhibitors mimic the N-terminal transition state. The phosphinic group coordinates the single active site Zinc, while the N-terminal amine interacts with stabilizing glutamate residues.

-

Impact: Modulation of ERAP activity alters the immunopeptidome, potentially enhancing cancer immunotherapy responses.

ACE Inhibition

While Fosinopril is a phosphinic acid prodrug, the design of specific phosphinic peptides (e.g., RXP407 ) allowed for the selective inhibition of the N-domain vs. the C-domain of Angiotensin-Converting Enzyme (ACE), unraveling domain-specific physiological roles in blood pressure regulation and fibrosis.

References

-

Mechanism of Zinc-Metalloprotease Inhibition : Dive, V., et al. (2009). "Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases." Chemical Reviews. [Link]

-

ERAP Inhibition (DG013A) : Stratikos, E., et al. (2010). "A highly specific inhibitor of the antigen-processing aminopeptidase ERAP1." Journal of the American Chemical Society. [Link]

-

Phospha-Michael Addition Protocol : Yiotakis, A., et al. (2004). "A versatile synthesis of phosphinic pseudodipeptides." Journal of Organic Chemistry. [Link]

-

Physicochemical Properties : Mucha, A., et al. (2011). "Phosphonates and phosphinates: biological relevance and synthesis."[5][6] ChemMedChem. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Phosphinotripeptidic Inhibitors of Leucylaminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereoselective Synthesis of α-Amino-C-phosphinic Acids and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aminophosphonic acids and derivatives. Synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Fidelity Synthesis of Phosphinic Pseudopeptides via Acetal Precursors

Executive Summary

Phosphinic pseudopeptides (

Standard synthesis often relies on the reaction of phosphinic acids with free aldehydes. However, free aldehydes can be unstable, prone to polymerization, or difficult to handle in anhydrous conditions required for phosphorus chemistry. This Application Note details the Acetal Precursor Protocol , a high-precision methodology where acetals are used as stable electrophilic surrogates. This method ensures controlled P-C bond formation, minimizes side reactions (such as disproportionation of H-phosphinates), and allows for the introduction of complex or sensitive side chains.

Scientific Principles & Mechanism[1][3][4]

The Challenge of P-C Bond Formation

The core challenge in synthesizing phosphinic peptides is the formation of the phosphorus-carbon (P-C) bond between the P-terminal mimic (Component A) and the side-chain precursor (Component B).

-

Standard Route: Reaction of an aminoalkylphosphinic acid with an aldehyde and an amine (Kabachnik-Fields). Limitation: Aldehydes are often hygroscopic or unstable; water interferes with silylation.

-

Acetal Route: Uses acetals (

) or

Mechanism of Action

The synthesis relies on the activation of the trivalent phosphorus species (silylated phosphonite) and its attack on an electrophile generated from the acetal.

-

Activation (P-III Generation): The

-aminoalkylphosphinic acid (P-V) is converted to its trivalent bis(trimethylsilyl) ester (P-III) using hexamethyldisilazane (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA). -

Electrophile Generation: A Lewis acid coordinates to the acetal, facilitating the loss of an alkoxy group and generating an oxocarbenium (or iminium if an amine is present) ion.

-

P-C Bond Formation: The nucleophilic P-III species attacks the electrophile.

-

Arbuzov Collapse: The resulting phosphonium intermediate collapses, releasing a silyl ether and reforming the stable P=O bond.

Caption: Mechanistic pathway for the conversion of phosphinic acids and acetals into pseudopeptides via silyl-phosphonite intermediates.

Experimental Protocol

Materials & Reagents[6]

-

Component A (P-H Source): N-protected

-aminoalkylphosphinic acid (e.g., Cbz-NH-CH(R)-P(O)(OH)H). -

Component B (Electrophile Source): Acetal (e.g., Acetaldehyde dimethyl acetal for Ala side chain, or complex acetals for non-natural side chains).

-

Silylating Agent: Hexamethyldisilazane (HMDS) or N,O-Bis(trimethylsilyl)acetamide (BSA).

-

Catalyst: Boron trifluoride diethyl etherate (

) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf). -

Solvent: Dichloromethane (DCM), anhydrous.

Protocol: Synthesis of Phosphinic Pseudopeptide Backbone

Step 1: Silylation of the Phosphinic Acid The P-H bond must be activated by converting the P(V) acid to the P(III) silyl ester.

-

Charge a flame-dried round-bottom flask with the N-protected

-aminoalkylphosphinic acid (1.0 equiv). -

Add anhydrous DCM (0.2 M concentration).

-

Add HMDS (2.0 - 3.0 equiv) under argon atmosphere.

-

Reflux the mixture for 1–2 hours until the solution becomes clear and homogeneous.

-

Note: Complete silylation is critical. Monitor by

P NMR (Shift from ~35 ppm (P-V) to ~130-140 ppm (P-III)).

-

-

Cool the solution to 0°C (or -20°C for reactive acetals).

Step 2: Activation and Coupling This step involves the introduction of the acetal and the Lewis acid.

-

Add the Acetal Precursor (1.1 – 1.2 equiv) to the cooled silylated mixture.

-

Crucial Step: Dropwise addition of the Lewis Acid (

, 1.1 equiv) over 10 minutes.-

Observation: A slight exotherm may occur. Maintain temperature below 5°C.

-

-

Allow the reaction to warm to room temperature and stir for 4–12 hours.

-

Monitoring: Check

P NMR.[5][6] The signal should shift from the P-III region (~140 ppm) back to the P-V region (~40-50 ppm), indicating P-C bond formation.

Step 3: Solvolysis and Workup The resulting product is a silyl ester which must be hydrolyzed.

-

Quench the reaction with Methanol (MeOH) or aqueous Ethanol (excess). Stir for 30 minutes.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in Ethyl Acetate (EtOAc) and wash with 1M HCl (to remove Lewis acid residues) and Brine.

-

Dry over

, filter, and concentrate. -

Purification: The crude phosphinic acid is often pure enough for the next step. If necessary, purify via reverse-phase HPLC or crystallization (if solid).

Data Summary: Typical Yields & Shifts

| Component | Chemical Shift ( | State | Notes |

| Starting Material | P(V), doublet ( | Characteristic large coupling constant | |

| Intermediate | P(III), singlet | Highly moisture sensitive | |

| Product | P(V), singlet (or multiplet) | No P-H coupling observed | |

| Side Product | P(V) | Oxidation product (Phosphonic acid) |

Advanced Workflow: Multi-Component Assembly

For the synthesis of complex inhibitors (e.g., Rx-Phe-

Caption: Step-by-step workflow for the synthesis of phosphinic pseudopeptides using acetal precursors.

Troubleshooting & Optimization

-

Incomplete Silylation: If the

P NMR shows remaining P-H doublet after Step 1, add more HMDS or switch to BSA (stronger silylating agent). Incomplete silylation leads to low yields. -

Acetal Reactivity: For bulky acetals,

might be too weak. Use TMSOTf (Trimethylsilyl triflate) as a more potent Lewis acid catalyst. -

Epimerization: The phosphinic center is chiral. While this method creates a new chiral center, it typically yields a diastereomeric mixture. If stereocontrol is required, chiral auxiliaries on the amine component or resolution via HPLC is necessary.

-

Moisture Control: The P(III) intermediate is extremely hydrolytically unstable. All glassware must be flame-dried, and reagents must be anhydrous.

References

-

Mucha, A. (2012). Synthesis and Modifications of Phosphinic Dipeptide Analogues. Molecules, 17(11), 13530–13568. [Link]

-

Yiotakis, A., et al. (2004).[1] Phosphinic peptides as zinc metalloproteinase inhibitors.[1][2][7] Cellular and Molecular Life Sciences, 61, 2010–2019. [Link]

-

Baylis, E. K., et al. (1984). 1-Aminoalkylphosphonous acids. Part 1. Isosteres of the protein amino acids.[1][2] Journal of the Chemical Society, Perkin Transactions 1, 2845-2853. [Link]

-

Kafarski, P., & Lejczak, B. (1991). Aminophosphonic acids of potential biological importance. Current Medicinal Chemistry. [Link]

-

Dive, V., et al. (1999). Phosphinic peptide inhibitors as tools in the study of the function of zinc metallopeptidases.[1][2] Proceedings of the National Academy of Sciences, 96(23), 13087–13092. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]

- 4. Chemoselective Synthesis of β-Ketophosphonates Using Lithiated α-(Trimethylsilyl)methylphosphonate [organic-chemistry.org]

- 5. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

Application Note: Strategic Deployment of Ethyl (2,2-diethoxyethyl)(methyl)phosphinate in Fragment-Based Drug Design

Abstract

This technical guide details the application of ethyl (2,2-diethoxyethyl)(methyl)phosphinate as a high-value "Anchor-and-Grow" fragment in the design of zinc-metalloprotease inhibitors. Unlike standard carboxylate or hydroxamate fragments, this phosphinate derivative serves a dual function: it acts as a structural bioisostere of the tetrahedral transition state of amide hydrolysis (the "Anchor") and possesses a latent aldehyde functionality (the "Vector") masked as a diethyl acetal. This guide provides the rationale, reaction mechanisms, and validated protocols for utilizing this reagent to rapidly generate libraries of phosphinic pseudopeptides via reductive amination, specifically targeting enzymes such as Matrix Metalloproteinases (MMPs) and Aminopeptidases.

Introduction: The Phosphinate Advantage in FBDD

In Fragment-Based Drug Design (FBDD), the success of a campaign often hinges on the "vectors" available for growing a low-affinity hit into a high-potency lead.

Zinc-metalloproteases catalyze peptide bond hydrolysis via a high-energy tetrahedral intermediate. Phosphinic acids (and their esters) are established Transition State Analogues (TSAs) because the tetrahedral geometry of the phosphorus atom (

Why this compound?

Standard phosphinic acid synthesis involves complex P-C bond formation steps (e.g., Michael addition of phosphonites to acrylates) that limit the diversity of the

This compound resolves this bottleneck by embedding a "masked" reactive handle directly onto the zinc-binding core.

-

The Core (

): Coordinates the catalytic Zinc ion. -

The Methyl Group: Mimics the

alanine side chain (common in many protease substrates). -

The Acetal Vector: Under acidic conditions, it reveals an aldehyde, allowing for rapid Fragment Growing into the

pocket via reductive amination with diverse amine libraries.

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 224.23 g/mol |

| Physical State | Colorless to pale yellow oil |

| Solubility | Soluble in DCM, MeOH, EtOH, THF; Sparingly soluble in water |

| Key Functional Group | Diethyl acetal (Masked Aldehyde) |

| Chirality | Phosphorus is chiral ( |

| Stability | Stable at neutral/basic pH; Hydrolyzes at pH < 4 |

Mechanism of Action: The "Anchor-and-Grow" Strategy

The utility of this fragment relies on a two-stage mechanism. First, the phosphinate core anchors the molecule in the active site. Second, the acetal is chemically activated to "grow" the molecule into adjacent sub-pockets.

Diagram 1: The FBDD Workflow

This diagram illustrates the conversion of the inactive acetal precursor into a potent protease inhibitor library.

Caption: Workflow transforming the acetal-phosphinate scaffold into a diverse library of inhibitors via unmasking and reductive amination.

Detailed Experimental Protocols

Protocol A: Acetyl Deprotection (Unmasking the Vector)

Objective: To convert the stable acetal precursor into the reactive aldehyde intermediate.

Reagents:

-

This compound (1.0 eq)

-

Acetic Acid (glacial)

-

Hydrochloric Acid (1M) or Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolution: Dissolve 1.0 mmol of this compound in 5 mL of DCM.

-

Acidification: Add 2 mL of 50% aqueous Trifluoroacetic acid (TFA) or 2M HCl.

-

Expert Note: If the phosphinate ester is sensitive to hydrolysis, use milder conditions (e.g., Amberlyst-15 resin in wet acetone) to preserve the ethyl ester while cleaving the acetal.

-

-

Reaction: Stir vigorously at room temperature for 2–4 hours. Monitor by TLC (stain with 2,4-DNP to visualize the aldehyde).

-

Workup:

-

Dilute with DCM (20 mL).

-

Wash carefully with saturated

(cold) to neutralize the acid. Caution: Gas evolution. -

Dry the organic layer over

and concentrate in vacuo.

-

-

Storage: The resulting aldehyde is unstable and prone to oxidation/polymerization. Use immediately in Protocol B.

Protocol B: Fragment Growing via Reductive Amination

Objective: To couple the phosphinate aldehyde with a diverse library of amines (Fragment Growing).

Reagents:

-

Freshly prepared Phosphinyl-Aldehyde (from Protocol A)

-

Amine Library (

: aromatic, aliphatic, heteroaromatic) -

Sodium Cyanoborohydride (

) or Sodium Triacetoxyborohydride ( -

Solvent: Methanol (MeOH) or 1,2-Dichloroethane (DCE)

-

Molecular Sieves (3Å or 4Å)

Procedure:

-

Imine Formation:

-

In a reaction vial, dissolve the Phosphinyl-Aldehyde (1.0 eq) and the selected Amine (1.1 eq) in anhydrous MeOH or DCE (0.1 M concentration).

-

Add activated Molecular Sieves to absorb water and drive equilibrium.

-

Stir for 1 hour at room temperature.

-

-

Reduction:

-

Add Sodium Cyanoborohydride (1.5 eq).

-

Optional: Add a catalytic amount of Acetic Acid (1 drop) to adjust pH to ~6, facilitating the reduction.

-

Stir for 12–16 hours at room temperature.

-

-

Quenching & Isolation:

-

Filter off molecular sieves.

-

Concentrate the solvent.

-

Resuspend in EtOAc and wash with water.

-

-

Purification:

-

Purify via semi-preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

-

Note: The product will likely be a mixture of diastereomers due to the chiral phosphorus and the new chiral center at the amine linkage.

-

Structural Biology Context: The Zinc Binding Mode

Understanding how this fragment binds is crucial for optimizing the

Diagram 2: Transition State Isostere Mechanism

This diagram details the atomic-level interactions between the phosphinate inhibitor and the metalloprotease active site.

Caption: Mechanistic interaction map. The P=O coordinates Zinc, while the reductive amination product (-NH-R) targets the S1' specificity pocket.

Validation & Quality Control

To ensure the integrity of the FBDD campaign, the following QC steps are mandatory:

-

NMR Spectroscopy:

-

Reagent:

ppm (characteristic of phosphinates). -

Product: Shift should remain in the phosphinate range. Oxidation to phosphonate (

ppm) indicates failure.

-

-

LC-MS Verification:

-

Verify the mass of the coupled product.

-

Watch for "double addition" (alkylation of the amine twice) if primary amines are used in excess.

-

-

Ester Hydrolysis (Bioactivation):

-

The ethyl ester on the phosphorus (

) is often a prodrug. For in vitro enzyme assays, it may need to be hydrolyzed to the free acid (

-

References

-

Bartlett, P. A., & Marlowe, C. K. (1983). Phosphonamidates as transition-state analogue inhibitors of thermolysin. Biochemistry, 22(20), 4618-4624. [Link]

-

Dive, V., et al. (2009). Phosphinic peptides as zinc metalloproteinase inhibitors. Current Pharmaceutical Design, 15(31), 3606-3621. [Link]

-

Yiotakis, A., et al. (2004). Crystallographic analysis of phosphinic peptides targeting zinc metalloproteases. Current Organic Chemistry, 8(12). [Link]

-

Rees, D. C., Congreve, M., & Murray, C. W. (2004). Fragment-based lead discovery. Nature Reviews Drug Discovery, 3(8), 660-672. [Link]

-

Camp, N. P., Perry, D. A., & Poorman, R. A. (2016). Fragment-Based Drug Discovery: A Practical Approach. Royal Society of Chemistry. [Link]

Application Note: Synthesis of 3-Aminopropyl(methyl)phosphinic Acid via Acetal Functionalization

Topic: Preparation of 3-Aminopropyl(methyl)phosphinic Acid from Acetal Content Type: Detailed Application Notes and Protocols

Abstract & Strategic Significance

3-Aminopropyl(methyl)phosphinic acid (often referred to in literature as a potent GABA_B receptor agonist, analogous to SKF 97541) represents a critical scaffold in neuropharmacology. Unlike its carboxylic acid analog (GABA), the phosphinic acid moiety confers unique ionization properties and metabolic stability.

This application note details the "Acetal Route," a high-fidelity synthetic pathway utilizing acrolein diethyl acetal . This method is superior to direct alkylation with halides due to the prevention of poly-alkylation and the stability of the masked aldehyde during the phosphorus-carbon bond formation. The protocol leverages a radical-initiated hydrophosphinylation, ensuring high atom economy and regioselectivity.

Chemical Strategy and Mechanism[1][2]

The synthesis relies on the anti-Markovnikov radical addition of ethyl methylphosphinate to acrolein diethyl acetal. This approach circumvents the need for highly reactive organometallics (Grignards) or toxic alkyl halides.

The Pathway[3][4][5][6]

-

Hydrophosphinylation: A radical initiator (AIBN) abstracts a hydrogen from the P-H bond of ethyl methylphosphinate, generating a phosphorus-centered radical. This radical adds to the alkene of acrolein diethyl acetal.

-

Deprotection/Hydrolysis: The acetal and the phosphinate ester are hydrolyzed under acidic conditions to reveal the aldehyde and the free phosphinic acid.

-

Reductive Amination: The aldehyde is converted to the amine, typically via an oxime intermediate to prevent over-alkylation seen in direct reductive aminations.

Figure 1: Synthetic pathway for 3-aminopropyl(methyl)phosphinic acid via acrolein diethyl acetal.

Detailed Experimental Protocols

Phase 1: Radical Addition (P-C Bond Formation)

Objective: Synthesize Ethyl (3,3-diethoxypropyl)methylphosphinate. Critical Control Point: Oxygen must be rigorously excluded to maintain the radical chain reaction.

Materials:

-

Ethyl methylphosphinate (1.0 eq)

-

Acrolein diethyl acetal (1.2 eq) [CAS: 3054-95-3]

-

AIBN (Azobisisobutyronitrile) (0.05 eq)

-

Solvent: Anhydrous Ethanol or Toluene (degassed)

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a rubber septum.

-

Degassing: Charge the flask with Ethyl methylphosphinate (e.g., 10.8 g, 100 mmol) and Acrolein diethyl acetal (15.6 g, 120 mmol). Sparge the mixture with dry nitrogen for 20 minutes.

-

Initiation: Add AIBN (820 mg, 5 mmol) in one portion.

-

Reaction: Heat the mixture slowly to reflux (approx. 80-90°C depending on solvent/neat conditions). Maintain reflux for 4–6 hours.

-

Note: If the reaction stalls (monitored by ³¹P NMR, disappearance of the P-H signal at ~30-40 ppm), add a second portion of AIBN (2.5 mmol) and continue heating.

-

-

Workup: Cool the mixture to room temperature. Concentrate under reduced pressure to remove solvent and excess acrolein acetal.

-

Purification: Distill the residue under high vacuum (0.1 mmHg). The product, Ethyl (3,3-diethoxypropyl)methylphosphinate, typically boils between 110–130°C at 0.5 mmHg.

-

Yield Expectation: 75–85%.[1]

-

Phase 2: Hydrolysis and Oxime Formation

Objective: Unmask the aldehyde and convert to the oxime in situ (or sequential steps).

Protocol:

-

Hydrolysis: Dissolve the intermediate (20 mmol) in 2N HCl (50 mL). Reflux for 1 hour.

-

Monitoring: This cleaves the ethyl ester (P-OEt → P-OH) and the acetal (CH(OEt)₂ → CHO).

-

Observation: The mixture becomes homogeneous.

-

-

Concentration: Evaporate the aqueous acid under reduced pressure to obtain the crude (3-oxopropyl)methylphosphinic acid as a viscous oil.

-

Caution: Do not overheat; the aldehyde can polymerize.

-

-

Oxime Synthesis: Redissolve the residue in water (30 mL). Add Hydroxylamine hydrochloride (1.5 eq) and Sodium Acetate (1.5 eq).

-

Incubation: Stir at room temperature for 2 hours.

-

Isolation: The oxime derivative may not precipitate due to the phosphinic acid group's solubility. Proceed directly to reduction or evaporate and extract with ethanol if salt removal is required.

Phase 3: Reduction to Target Amine

Objective: Reduce the C=N bond to the C-N single bond.

Protocol:

-

Hydrogenation: Dissolve the crude oxime in Acetic Acid/Ethanol (1:1).

-

Catalyst: Add Raney Nickel (approx. 10% w/w) or Pd/C (5%).

-

Safety: Raney Nickel is pyrophoric. Handle under inert gas.[2]

-

-

Reduction: Hydrogenate at 40–50 psi (3–4 bar) for 12 hours at room temperature.

-

Purification:

-

Filter off the catalyst through Celite.

-

Concentrate the filtrate.[3]

-

Crystallization: Dissolve the residue in a minimum amount of water/methanol and add propylene oxide (epoxide method) or adjust pH to the isoelectric point (~pH 4-5) with acetone/ethanol to induce crystallization of the zwitterion.

-

-

Final Product: 3-Aminopropyl(methyl)phosphinic acid. White crystalline solid.

Quantitative Data Summary

| Parameter | Specification / Result | Notes |

| Starting Material | Acrolein Diethyl Acetal | Purity >96% required |

| Reagent | Ethyl Methylphosphinate | Synthesized from Methyldichlorophosphine |

| Phase 1 Yield | 75 - 85% | Radical addition is highly efficient |

| Overall Yield | 45 - 60% | From phosphinate to final amine |

| Melting Point | 228 - 230°C (dec) | Consistent with literature (Froestl et al.) |

| ³¹P NMR Shift | ~45-48 ppm (D₂O) | Characteristic of alkyl-methyl-phosphinic acid |